molecular formula C17H10O9 B3178193 5,5'-Carbonyldiisophthalic acid CAS No. 43080-50-8

5,5'-Carbonyldiisophthalic acid

Cat. No.: B3178193
CAS No.: 43080-50-8
M. Wt: 358.3 g/mol
InChI Key: NDEURWFVDGQGAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Specific details on industrial methods are often proprietary.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 5,5’-Carbonyldiisophthalic acid can undergo oxidation reactions, often using strong oxidizing agents like potassium permanganate (KMnO₄).
  • Reduction:

    • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
  • Substitution:

    • The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products:

  • The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in drug delivery systems due to its ability to form stable complexes with metal ions.

Medicine:

  • Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

5-(3,5-dicarboxybenzoyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEURWFVDGQGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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